REACTION_CXSMILES
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Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[OH-].[NH4+:11]>>[NH2:11][C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2|
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Name
|
|
Quantity
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12.5 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1C#N
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
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[OH-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Seal the tube
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Type
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TEMPERATURE
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Details
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Cool the reaction mixture to room temperature
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Type
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CUSTOM
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Details
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partition between ethyl acetate and saturated aqueous sodium bicarbonate
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Type
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EXTRACTION
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Details
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Extract the aqueous phase with ethyl acetate (3×100 mL)
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Type
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CONCENTRATION
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Details
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Combine organic phases and concentrate under reduced pressure
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Name
|
|
Type
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product
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Smiles
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NC1=NC=CC=C1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |